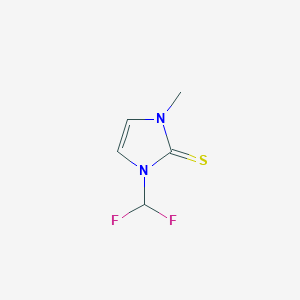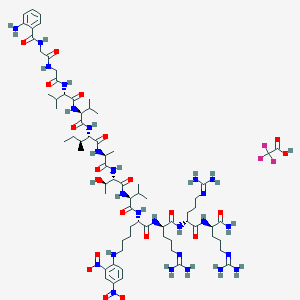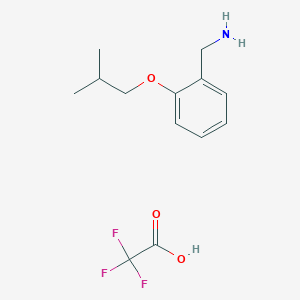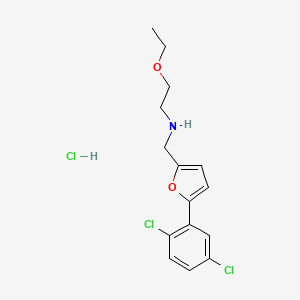![molecular formula C36H36O17 B12627052 [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: is a complex organic compound characterized by multiple acetoxy groups and a chromenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the formation of the chromenyl moiety. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate acetylation. The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenyl derivatives.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s structure may be explored for its potential interactions with biological macromolecules. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate involves its interaction with specific molecular targets. The acetoxy groups may facilitate binding to enzymes or receptors, while the chromenyl moiety could participate in redox reactions. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
Similar Compounds
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate: shares similarities with other acetoxy-substituted chromenyl compounds.
This compound: is unique due to its specific arrangement of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of multiple acetoxy groups and a chromenyl moiety, which confer distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interactions with biological targets.
特性
分子式 |
C36H36O17 |
|---|---|
分子量 |
740.7 g/mol |
IUPAC名 |
[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C36H36O17/c1-16(37)10-24-11-25(13-30-32(24)26(44)14-28(52-30)23-8-9-27(46-18(3)39)29(12-23)47-19(4)40)51-36-35(50-22(7)43)34(49-21(6)42)33(53-36)31(48-20(5)41)15-45-17(2)38/h8-9,11-14,31,33-36H,10,15H2,1-7H3/t31?,33-,34+,35-,36+/m0/s1 |
InChIキー |
JHUNHTOHTUZTKV-HBFCSRGLSA-N |
異性体SMILES |
CC(=O)CC1=C2C(=CC(=C1)O[C@H]3[C@H]([C@@H]([C@@H](O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)CC1=C2C(=CC(=C1)OC3C(C(C(O3)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=CC2=O)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)





![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)


